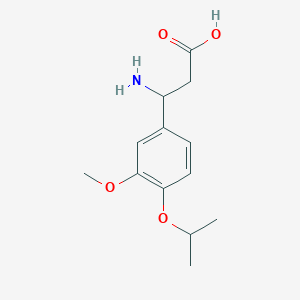

3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid

Description

3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid is a substituted β-aminopropanoic acid derivative characterized by a phenyl ring with 4-isopropoxy and 3-methoxy substituents.

Properties

IUPAC Name |

3-amino-3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-8(2)18-11-5-4-9(6-12(11)17-3)10(14)7-13(15)16/h4-6,8,10H,7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJANWWLOYWLUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-isopropoxy-3-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a reaction with a suitable carboxylic acid derivative to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for modifications that can lead to the creation of new therapeutic agents.

Reactivity and Transformations

The compound undergoes various chemical reactions, such as oxidation, reduction, and electrophilic substitution. These reactions can yield derivatives that are useful in further synthetic applications.

Biological Research

Enzyme Interactions and Protein Modifications

In biological studies, 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid is employed to investigate enzyme interactions and protein modifications. It has been shown to affect the activity of specific enzymes, which can provide insights into metabolic pathways and disease mechanisms.

Therapeutic Potential

Research has indicated that this compound may have therapeutic effects on various biological targets. Studies suggest its potential in treating conditions related to metabolic dysfunctions and other diseases due to its ability to modulate enzyme activity .

Medical Applications

Drug Development

The compound is significant in drug design, particularly for targeting specific biological pathways. Its structural properties make it a suitable candidate for developing novel pharmaceuticals aimed at treating various health conditions .

Case Study: Muscle Function Enhancement

A recent study explored the effects of related compounds on muscle function and protein metabolism during exercise. Although focused on similar derivatives, it highlights the importance of such compounds in enhancing physical performance and reducing protein catabolism .

Industrial Uses

Material Development

In industrial applications, this compound is used in the development of new materials and chemical processes. Its properties make it suitable for creating specialized products that require specific chemical characteristics.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profiles of this compound is crucial for its application in medicine. Studies have shown that after oral administration, the compound undergoes rapid metabolism and distributes widely across tissues, indicating its potential effectiveness when used as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Essential for pharmaceutical development |

| Biological Research | Investigating enzyme interactions | Modulates enzyme activity |

| Medical Applications | Drug design | Potential therapeutic effects |

| Industrial Uses | Material development | Suitable for specialized chemical products |

| Pharmacokinetics | Absorption and tissue distribution | Rapid metabolism with broad tissue distribution |

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Size : The 4-isopropoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy (e.g., ) or halogens (e.g., ). This may influence binding affinity in biological targets or solubility.

- Chirality : Enantiomeric analogs (e.g., (R)-3-methoxyphenyl variant ) highlight the role of stereochemistry in activity, though the target compound’s stereospecific data is unavailable.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 230 g/mol (estimated from analogs like and ), higher than simpler derivatives (e.g., 183.2 g/mol for the 4-fluoro analog ).

- Boiling Point : Analogous compounds (e.g., 243°C for the 4-isopropyl variant ) suggest moderate thermal stability, suitable for laboratory synthesis.

- Polarity: The dual ether groups (isopropoxy and methoxy) increase hydrophobicity compared to hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid ).

Biological Activity

3-Amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid, a compound with significant potential in biological and medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C13H19NO3

- Molecular Weight: Approximately 235.30 g/mol

- Functional Groups: Amino group, isopropoxy group, and methoxy group.

These structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter pathways and exhibiting antimicrobial properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Neurotransmitter Modulation: The compound acts as a precursor to neurotransmitters, influencing dopaminergic pathways. This makes it relevant in the context of neurological disorders such as Parkinson's disease.

- Enzyme Interaction: It may function as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes essential for cellular function.

1. Neuropharmacological Effects

Research indicates that this compound can influence synaptic transmission and plasticity. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological conditions.

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Gram-negative pathogens (e.g., E. coli) | 8 - 64 |

| Drug-resistant Candida species (e.g., Candida auris) | 8 - 64 |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial and fungal pathogens .

Study on Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive functions and reduced symptoms associated with neurodegenerative diseases. The specific pathways involved include modulation of dopamine receptor activity, which is crucial for maintaining cognitive health .

Antimicrobial Efficacy Research

In another study focusing on antimicrobial activity, various derivatives of the compound were tested against a range of clinically relevant pathogens. The results indicated that modifications to the chemical structure significantly impacted antimicrobial efficacy, with certain derivatives showing enhanced activity against resistant strains .

Q & A

Q. What are the critical controls for assessing off-target effects in enzyme inhibition assays?

- Methodological Answer :

- Negative Controls : Use scrambled peptide substrates or catalytically inactive enzyme mutants.

- Positive Controls : Include known inhibitors (e.g., EDTA for metalloproteases).

- Counter-Screening : Test against a panel of unrelated enzymes (e.g., phosphatases, kinases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.